molecular formula C15H17N3O3S2 B15281642 N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B15281642
M. Wt: 351.4 g/mol
InChI Key: QQUVDSDLNUQNTM-UHFFFAOYSA-N
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Description

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide is a nicotinamide derivative characterized by a dimethylsulfamoyl group attached to the para position of the phenyl ring and a methylthio (-SMe) substituent at the 2-position of the pyridine ring. The dimethylsulfamoyl group enhances solubility and may influence binding interactions in biological systems, while the methylthio moiety contributes to electron-rich regions, affecting reactivity and molecular interactions .

Properties

Molecular Formula

C15H17N3O3S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H17N3O3S2/c1-18(2)23(20,21)12-8-6-11(7-9-12)17-14(19)13-5-4-10-16-15(13)22-3/h4-10H,1-3H3,(H,17,19)

InChI Key

QQUVDSDLNUQNTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with a suitable sulfonyl chloride to form the dimethylsulfamoyl group.

    Attachment to the Phenyl Ring: The dimethylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.

    Formation of the Nicotinamide Moiety: The nicotinamide moiety is synthesized separately, often starting from nicotinic acid or its derivatives.

    Coupling of the Two Moieties: The final step involves coupling the dimethylsulfamoyl-phenyl group with the nicotinamide moiety through a nucleophilic substitution reaction, often facilitated by a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several nicotinamide derivatives reported in the literature. Below is a comparative analysis based on substituents, synthetic routes, and functional properties:

Compound Key Substituents Synthetic Route Reported Activity/Properties Reference
N-(4-(N,N-Dimethylsulfamoyl)phenyl)-2-(methylthio)nicotinamide 2-(methylthio), 4-(N,N-dimethylsulfamoyl)phenyl Not explicitly reported (hypothesized S-alkylation or coupling) Hypothesized kinase inhibition or corrosion resistance
N-(4-(Methylthio)benzylidene)nicotinamide (MBN) 4-(methylthio)benzylidene Schiff base condensation Corrosion inhibition on mild steel
(S)-N-(4-(Methylthio)-1-oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)butan-2-yl)isonicotinamide 4-(methylthio), hydrazineyl, trifluoromethylphenyl Hydrazide coupling Anti-tubercular activity (64% yield)
N-(4-Fluorophenyl)-6-((3,4-dichlorobenzyl)thio)nicotinamide (43) 6-(3,4-dichlorobenzylthio), 4-fluorophenyl S-substitution via bromomethyl derivatives Not explicitly reported (structural focus)
N-(4-Fluorophenyl)-6-((5-nitrofuran-2-yl)methylthio)-nicotinamide (22) 6-(5-nitrofurylmethylthio), 4-fluorophenyl Method B (thionicotinamide + bromomethyl) Moderate purity (85.3%)

Physical and Spectral Data

  • Melting Points : Hydrazide derivatives () range from 59–72°C, whereas S-substituted nicotinamides (–7) show higher thermal stability (e.g., 42 in : RT = 6.97 min, purity 83.5%) .
  • Mass Spectrometry : The target compound’s molecular ion peak is hypothesized near m/z = 400–420 [M + H]+, aligning with ’s derivatives (e.g., 36 : m/z = 406.1) .

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